molecular formula C8H8ClF3N2 B14836755 2-[3-Chloro-4-(trifluoromethyl)pyridin-2-YL]ethanamine

2-[3-Chloro-4-(trifluoromethyl)pyridin-2-YL]ethanamine

Cat. No.: B14836755
M. Wt: 224.61 g/mol
InChI Key: QHXJIBMJVMNQAU-UHFFFAOYSA-N
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Description

2-[3-Chloro-4-(trifluoromethyl)pyridin-2-YL]ethanamine is an organic compound with the molecular formula C8H8ClF3N2. This compound is characterized by the presence of a pyridine ring substituted with a chloro group and a trifluoromethyl group, as well as an ethanamine side chain. It is used in various fields, including agrochemicals and pharmaceuticals, due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-Chloro-4-(trifluoromethyl)pyridin-2-YL]ethanamine typically involves the reaction of 2,3-dichloro-5-trifluoromethylpyridine with ethylamine under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high conversion rates and minimize by-products. The use of advanced purification techniques such as recrystallization and chromatography ensures the final product’s purity .

Chemical Reactions Analysis

Types of Reactions

2-[3-Chloro-4-(trifluoromethyl)pyridin-2-YL]ethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[3-Chloro-4-(trifluoromethyl)pyridin-2-YL]ethanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[3-Chloro-4-(trifluoromethyl)pyridin-2-YL]ethanamine involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. The presence of the trifluoromethyl group enhances its binding affinity and stability, making it a potent compound in various applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. The presence of both chloro and trifluoromethyl groups enhances its reactivity and stability, making it a valuable compound in various applications .

Properties

Molecular Formula

C8H8ClF3N2

Molecular Weight

224.61 g/mol

IUPAC Name

2-[3-chloro-4-(trifluoromethyl)pyridin-2-yl]ethanamine

InChI

InChI=1S/C8H8ClF3N2/c9-7-5(8(10,11)12)2-4-14-6(7)1-3-13/h2,4H,1,3,13H2

InChI Key

QHXJIBMJVMNQAU-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C(=C1C(F)(F)F)Cl)CCN

Origin of Product

United States

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